molecular formula C16H21BF3NO4 B8125627 N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide

Cat. No.: B8125627
M. Wt: 359.2 g/mol
InChI Key: PXDFUXIDWJERBO-UHFFFAOYSA-N
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Description

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide is a complex organic compound that features a benzamide core substituted with a trifluoroethoxy group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate aniline derivative with a carboxylic acid derivative under amidation conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide core is replaced by the trifluoroethoxy group.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be attached through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles and electrophiles, along with appropriate catalysts, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound may be used in the development of probes or inhibitors for biological studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the dioxaborolane moiety can participate in reversible covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide: shares similarities with other boronic esters and trifluoroethoxy-substituted benzamides.

    Boronic Esters: Compounds like phenylboronic acid and pinacolborane are similar in their ability to participate in cross-coupling reactions.

    Trifluoroethoxy-Substituted Benzamides: Compounds such as 3-(2,2,2-trifluoroethoxy)benzamide share the trifluoroethoxy group, which imparts unique chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for versatile reactivity and a wide range of applications. The presence of both the dioxaborolane and trifluoroethoxy groups provides unique opportunities for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF3NO4/c1-14(2)15(3,4)25-17(24-14)11-7-6-10(13(22)21-5)8-12(11)23-9-16(18,19)20/h6-8H,9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDFUXIDWJERBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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